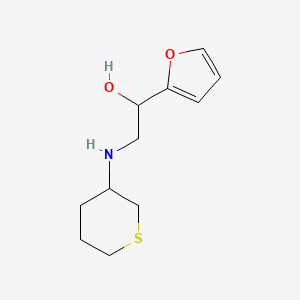![molecular formula C15H30N2O B7648744 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl ethanols and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol involves binding to specific receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This binding leads to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol in lab experiments is its high selectivity and affinity for specific receptors in the brain. This makes it an ideal compound for studying the mechanism of action of certain drugs and for developing new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol. One potential direction is the development of new therapeutic agents based on this compound for the treatment of neurological disorders. Another direction is the study of its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and to develop new therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol involves the reaction of 1-(4-aminomethylcyclobutyl)propan-2-ol with 1-bromo-4-(propan-2-yl)piperidine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol has been studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[1-[[(1-propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-13(2)17-9-4-14(5-10-17)16-12-15(8-11-18)6-3-7-15/h13-14,16,18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYRGQAQYYXTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NCC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)


![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648736.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B7648739.png)